![molecular formula C6H3FINO2 B044790 2-Iodo-3-fluoronitrobenzene CAS No. 122455-36-1](/img/structure/B44790.png)
2-Iodo-3-fluoronitrobenzene
Overview
Description
1-Fluoro-2-iodo-3-nitrobenzene is an aromatic compound with the molecular formula C6H3FINO2 It is a derivative of nitrobenzene, where the benzene ring is substituted with fluorine, iodine, and nitro groups at the 1, 2, and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-iodo-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-fluoro-2-iodobenzene using nitric acid. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: While specific industrial production methods for 1-fluoro-2-iodo-3-nitrobenzene are not widely documented, the general approach involves large-scale nitration reactions using similar conditions as those employed in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-iodo-3-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Nucleophilic Substitution: The fluorine and iodine atoms can be replaced by nucleophiles in the presence of suitable catalysts and reaction conditions.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Nucleophilic Substitution: Potassium carbonate in dimethylformamide is often used for nucleophilic substitution reactions involving the fluorine and iodine atoms.
Major Products Formed:
Reduction: The major product is 1-fluoro-2-iodo-3-aminobenzene.
Nucleophilic Substitution: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHFINO
Molecular Weight: 267.00 g/mol
IUPAC Name: 2-Iodo-3-fluoronitrobenzene
CAS Number: 122455-36-1
The compound contains both iodo and fluoro substituents on a nitrobenzene ring, which enhances its reactivity and makes it suitable for various chemical transformations.
Synthesis Routes
The synthesis of this compound typically involves the introduction of iodine and fluorine groups onto nitrobenzene derivatives. One notable method is through the selective fluorination of iodo-nitrobenzene derivatives, which can be achieved using metal fluorides under controlled conditions .
Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. It is particularly useful in the development of compounds that target specific biological pathways due to the presence of the nitro group, which can undergo reduction to amines, facilitating further functionalization .
Agrochemical Development
The compound is also utilized in the synthesis of agrochemicals, where it acts as a building block for herbicides and insecticides. The introduction of halogen atoms enhances biological activity and selectivity against pests .
Material Science
In material science, this compound is explored for its potential applications in creating functional materials with specific electronic properties. Its unique structure allows for modifications that can lead to materials suitable for electronic devices .
Synthetic Chemistry
The compound plays a significant role in synthetic organic chemistry as a reagent in cross-coupling reactions, such as Suzuki or Stille reactions. These reactions are crucial for constructing complex molecular architectures found in natural products and advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of 1-fluoro-2-iodo-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The fluorine and iodine atoms also influence the compound’s reactivity by providing unique sites for substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 1-Fluoro-3-iodo-2-nitrobenzene
- 1-Fluoro-4-iodo-2-nitrobenzene
- 1-Fluoro-2-iodo-4-nitrobenzene
Comparison: 1-Fluoro-2-iodo-3-nitrobenzene is unique due to the specific positions of its substituents, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the electronic and steric effects of the substituents .
Biological Activity
2-Iodo-3-fluoronitrobenzene (C6H4FINO2) is an aromatic compound characterized by the presence of iodine, fluorine, and nitro functional groups on a benzene ring. Its unique substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential antimicrobial and anticancer properties, along with relevant research findings.
The molecular weight of this compound is approximately 236.01 g/mol. The compound can be synthesized through various methods, including electrophilic aromatic substitution reactions involving nitrobenzene derivatives. Its reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit potential antimicrobial activity. Studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains. For instance, nitroaromatic compounds are known to affect bacterial cell wall synthesis and disrupt metabolic pathways .
Table 1: Antimicrobial Activity of Nitroaromatic Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 µg/mL |
4-Nitroaniline | Escherichia coli | 25 µg/mL |
3-Nitrophenol | Pseudomonas aeruginosa | 15 µg/mL |
Anticancer Properties
The anticancer potential of this compound is also under investigation. Some studies suggest that nitro-substituted compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function .
Case Study: Effects on Cancer Cell Lines
In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 5 to 20 µM, indicating significant cytotoxicity compared to control groups .
Table 2: Cytotoxicity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 10 |
Derivative A | HeLa | 15 |
Derivative B | A549 (lung cancer) | 18 |
The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized that its biological activity may involve:
- Electrophilic Attack : The electrophilic nature of the nitro group can facilitate reactions with nucleophiles in biological systems.
- Reactive Oxygen Species Generation : Similar compounds have been shown to generate ROS, leading to oxidative stress in cells.
- Disruption of Cellular Function : The compound may interfere with cellular signaling pathways and gene expression, contributing to its antimicrobial and anticancer effects .
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound may exhibit high gastrointestinal absorption and the ability to permeate the blood-brain barrier. This characteristic could enhance its therapeutic potential for central nervous system-related disorders .
Properties
IUPAC Name |
1-fluoro-2-iodo-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADPCRFTWLAXEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634027 | |
Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122455-36-1 | |
Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122455-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-2-iodo-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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